molecular formula C7H10F2O B2425513 (2R,7S)-2,7-Difluorocycloheptan-1-one CAS No. 2375247-56-4

(2R,7S)-2,7-Difluorocycloheptan-1-one

Cat. No.: B2425513
CAS No.: 2375247-56-4
M. Wt: 148.153
InChI Key: IZEMCFXAAMBWOT-OLQVQODUSA-N
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Description

(2R,7S)-2,7-Difluorocycloheptan-1-one is a fluorinated cyclic ketone with the molecular formula C7H10F2O. This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and industry. The presence of fluorine atoms in the cycloheptanone ring imparts distinct chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,7S)-2,7-Difluorocycloheptan-1-one typically involves the fluorination of cycloheptanone derivatives. One common method is the direct fluorination of cycloheptanone using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process includes steps such as purification and isolation of the desired product to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,7S)-2,7-Difluorocycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of difluorocarboxylic acids.

    Reduction: Formation of difluorocycloheptanol.

    Substitution: Formation of various substituted cycloheptanone derivatives.

Scientific Research Applications

(2R,7S)-2,7-Difluorocycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,7S)-2,7-Difluorocycloheptan-1-one involves its interaction with molecular targets through its fluorine atoms and ketone group. The fluorine atoms can participate in hydrogen bonding and other interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,7S)-2,7-Diacetoxytridecane: A compound with similar stereochemistry but different functional groups.

    (2R,7S)-2,7-Dimethyloctanedioic acid: Another compound with similar stereochemistry but different chemical properties.

Uniqueness

(2R,7S)-2,7-Difluorocycloheptan-1-one is unique due to its specific fluorination pattern and the presence of a ketone group

Properties

IUPAC Name

(2R,7S)-2,7-difluorocycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2/t5-,6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMCFXAAMBWOT-OLQVQODUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C(C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](C(=O)[C@@H](C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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